molecular formula C6H4BrNO2 B189399 6-Bromopicolinic acid CAS No. 21190-87-4

6-Bromopicolinic acid

Cat. No. B189399
CAS RN: 21190-87-4
M. Wt: 202.01 g/mol
InChI Key: XURXQNUIGWHWHU-UHFFFAOYSA-N
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Patent
US06251925B1

Procedure details

To deionized water (75 mL) was added 2-bromo-6-methylpyridine (5.0 g) and potassium permanganate (4.74 g). After refluxing for 1 h another portion of potassium permanganate (4.74 g) in deionzied water (75 mL) was added. The mixture was heated at reflux for an additional 5 h and filtered through ceiite. The filtrate was acidified with 6 N hydrochloric acid and the product precipitated as a white solid. The solid was collected by suction filtration and the filtrate was extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to yield more title product (total 2.65 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.74 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([OH:10])=[O:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Name
Quantity
4.74 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through ceiite
CUSTOM
Type
CUSTOM
Details
the product precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.